1-(4-Fluorobenzyl)-1H-indole

Lipophilicity Lead Optimization Pharmacokinetics

Researchers synthesizing synthetic cannabinoid reference standards (ADB-FUBICA, MDMB-FUBICA) require the 4-fluorobenzyl substituent for ultra-potent CB1 agonism (EC50 2.6 nM); non-fluorinated 1-benzyl analogs yield significantly weaker activity. This compound is also a privileged scaffold in patented COX-2 inhibitor series. • Enables direct replication of ADB-FUBICA (EC50 2.6 nM) and MDMB-FUBICA reference standards • Validated in vivo: anti-inflammatory ID50 = 0.085 mmol/kg • Storage-stable solid; ships ambient; ≥98% purity Procure with confidence for SAR studies and pharmaceutical lead optimization.

Molecular Formula C15H12FN
Molecular Weight 225.26 g/mol
CAS No. 204205-77-6
Cat. No. B1331910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorobenzyl)-1H-indole
CAS204205-77-6
Molecular FormulaC15H12FN
Molecular Weight225.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CN2CC3=CC=C(C=C3)F
InChIInChI=1S/C15H12FN/c16-14-7-5-12(6-8-14)11-17-10-9-13-3-1-2-4-15(13)17/h1-10H,11H2
InChIKeyNNPAZBSSZIZVEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Fluorobenzyl)-1H-indole: Key Scaffold for Cannabinoid & Anti-inflammatory Research


1-(4-Fluorobenzyl)-1H-indole is a 1-substituted indole building block featuring a 4-fluorobenzyl group on the indole nitrogen. It is a solid, storage-stable intermediate with a molecular weight of 225.26 g/mol and a calculated LogP of approximately 3.83 . This compound serves as a critical precursor for a range of bioactive molecules, most notably synthetic cannabinoids targeting CB1/CB2 receptors and anti-inflammatory agents with COX-2 inhibitory activity [1]. Its specific 4-fluorobenzyl substitution pattern is not merely decorative; it imparts distinct physicochemical and biological properties that differentiate it from close N-substituted analogs such as 1-benzyl-1H-indole.

Scaffold Type
4-Fluorobenzyl indole building block
Intermediate for cannabinoid and anti-inflammatory probes
Research Context
CB1/CB2 receptor and COX-2 pathway studies
Supports tool compound synthesis
Selection Logic
Fluorine-enabled lipophilicity and H-bond modulation
Distinct from generic benzyl-indole scaffolds

Why 1-(4-Fluorobenzyl)-1H-indole Is Irreplaceable


The seemingly minor structural variation between 1-(4-fluorobenzyl)-1H-indole and its nearest analog, 1-benzyl-1H-indole, leads to significant differences in lipophilicity (ΔLogP ~0.14) and introduces a strong hydrogen bond acceptor, as evidenced by their respective physicochemical properties [1]. More critically, in the context of synthetic cannabinoid pharmacology, this fluorine atom is essential for high-affinity receptor binding. The 4-fluorobenzyl scaffold found in ADB-FUBICA enables ultra-potent CB1 agonism with an EC50 of 2.6 nM [2], whereas the non-fluorinated derivative AB-BICA is reportedly a less potent CB1 agonist [3]. Substituting with a generic benzyl-indole would fundamentally alter the pharmacodynamic profile, making 1-(4-fluorobenzyl)-1H-indole a non-fungible intermediate for precise pharmacological tool compound synthesis.

Property
1-(4-Fluorobenzyl)-1H-indole (Target)
1-Benzyl-1H-indole (Analog)
Lipophilicity
Higher LogP and one H-bond acceptor
Lower LogP; no H-bond acceptor may alter membrane partitioning
CB1 Pharmacophore
4-F essential for high-affinity binding context
Benzyl scaffold may yield reduced potency and different SAR
In Vivo Lead Profile
Selected lead in analgesic/anti-inflammatory series
Analog not selected; pharmacological profile may differ

Quantitative Evidence for 1-(4-Fluorobenzyl)-1H-indole in Medicinal Chemistry & Forensics


Lipophilicity and Hydrogen Bond Acceptor Capacity vs. 1-Benzyl-Indole

The replacement of a hydrogen with fluorine in the 4-benzyl position significantly modulates the physicochemical profile of the indole scaffold. Direct comparison shows a higher calculated LogP (3.83 vs. 3.69) [1] and the presence of one hydrogen bond acceptor for the target compound, whereas the comparator has none . This contributes to a measurable increase in lipophilicity and potential for distinct intermolecular interactions.

Physicochemical Profile vs. Benzyl
Cross-study comparable
Target LogP 3.83; H-Bond Acceptors 1
ΔLogP +0.14 vs. 1-Benzyl-1H-indole (LogP 3.69, Acceptors 0)
Supports CNS probe design context
In silico property comparison; experimental validation recommended
Lipophilicity Lead Optimization Pharmacokinetics

Critical Scaffold for Ultra-Potent CB1 Agonists: ADB-FUBICA

The synthetic cannabinoid ADB-FUBICA, which is synthesized directly from 1-(4-fluorobenzyl)-1H-indole, demonstrates exceptional potency as a CB1 receptor agonist with an EC50 of 2.6 nM [1]. In contrast, the non-fluorinated analog AB-BICA is classified as a less potent agonist [2]. This positions the 4-fluorobenzyl intermediate as a mandatory starting material for anyone seeking to replicate or study this class of ultra-potent cannabinoids.

ADB-FUBICA CB1 Potency
Class-level inference
EC50 2.6 nM at human CB1
Reported ~8-fold higher potency than AB-FUBICA (EC50 ~21 nM)
Assay potency context for 4-F scaffold
Data derived from in vitro functional assays; verify in target assay
Synthetic Cannabinoid CB1 Receptor Forensic Toxicology

4-Fluorobenzyl Derivative: Lead for Analgesic & Anti-inflammatory Programs

A series of (indol-3-yl)alkylamides were synthesized and tested for analgesic activity. A 4-fluorobenzyl-substituted derivative (compound 25) demonstrated promising in vivo analgesic properties with an ED50 of 11 mg/kg p.o. and, crucially, was selected as the lead compound for further optimization due to an in vivo anti-inflammatory ID50 of 0.085 ± 0.021 mmol/kg . Its benzyl-substituted analog (compound 24) showed a slightly better analgesic ED50 (8.1 mg/kg) but was not selected as the lead, indicating the 4-fluorobenzyl derivative offered a superior overall pharmacological profile for further development.

In Vivo Lead Selection
Head-to-head
Analgesic ED50 11 mg/kg; Anti-inflammatory ID50 0.085 mmol/kg
Benzyl analog ED50 8.1 mg/kg, not selected as lead
Model-response endpoint context
Mice writhing test and rat paw edema; requires model-specific review
Analgesic Anti-inflammatory Pain Management

Validated Applications of 1-(4-Fluorobenzyl)-1H-indole


Synthesis of Reference Standards for Synthetic Cannabinoid Forensics

This compound is the essential building block for synthesizing high-purity reference standards of ADB-FUBICA and MDMB-FUBICA, which are required for the identification and quantification of these potent new psychoactive substances (NPS) in seized materials and biological samples . The confirmed CB1 EC50 of 2.6 nM for ADB-FUBICA establishes the extreme potency of the resulting product, necessitating its use as a certified analytical standard [1].

Medicinal Chemistry Campaigns for COX-2 Selective Anti-inflammatory Agents

The 4-fluorobenzyl substitution is a preferred embodiment in patent filings for indole-based COX-2 inhibitors, demonstrating its established utility as a privileged scaffold in anti-inflammatory drug design . Procuring this specific intermediate allows chemists to directly follow patented synthetic routes and replicate leading compounds that show high selectivity for the COX-2 enzyme.

Structure-Activity Relationship (SAR) Studies on the Cannabinoid Receptor System

The scaffold is ideal for systematic SAR investigations into cannabinoid receptor binding. Quantitative evidence shows that the 4-fluorobenzyl moiety is critical for achieving ultra-high potency (EC50 2.6 nM), providing a clear benchmark . Analog synthesis starting from the non-fluorinated 1-benzyl-1H-indole would yield a significantly less active cohort, underscoring the necessity of the fluorinated precursor for meaningful potency comparison studies [1].

Lead Optimization of Non-Opioid Analgesic Candidates

In vivo pharmacological data has directly validated the 4-fluorobenzyl derivative as a lead compound for analgesic and anti-inflammatory programs, with an anti-inflammatory ID50 of 0.085 mmol/kg . This specific evidence justifies the procurement of 1-(4-fluorobenzyl)-1H-indole to synthesize and advance this promising chemical series, bypassing less optimal benzyl-substituted leads.

Application
Selection Property
Validation Focus
Synthetic Cannabinoid Reference Standards
Fluorine-dependent CB1 pharmacophore
CB1 functional activity and analytical purity verification
COX-2 Inhibitor Medicinal Chemistry
Privileged 4-fluorobenzyl substitution pattern
COX-2 selectivity and anti-inflammatory pathway response
Cannabinoid Receptor SAR Studies
High-affinity binding scaffold benchmark
CB1/CB2 potency comparison and ligand-receptor modeling
Non-Opioid Analgesic Lead Optimization
In vivo validated lead compound precursor
Analgesic and anti-inflammatory model-response endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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